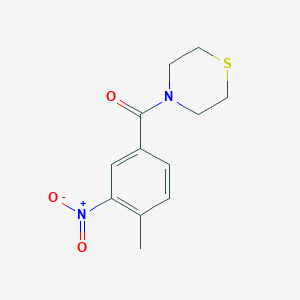
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14N2O3S It is characterized by the presence of a thiomorpholine ring attached to a methanone group, which is further substituted with a 4-methyl-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: (4-Amino-3-methylphenyl)(thiomorpholino)methanone
Substitution: Various substituted methanones depending on the nucleophile used
Oxidation: (4-Carboxy-3-nitrophenyl)(thiomorpholino)methanone
Aplicaciones Científicas De Investigación
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylphenyl)(3-nitrophenyl)methanone: Similar structure but lacks the thiomorpholine ring.
(4-Methoxy-3-nitrophenyl)(thiomorpholino)methanone: Similar structure with a methoxy group instead of a methyl group.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro group and a phenyl group instead of a methyl group and a thiomorpholine ring.
Uniqueness
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H14N2O3S |
|---|---|
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
(4-methyl-3-nitrophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
FLFUFHVBXATKHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)

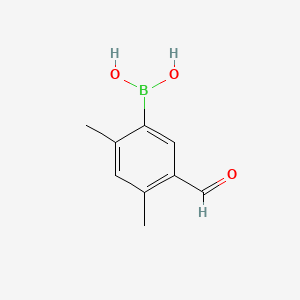
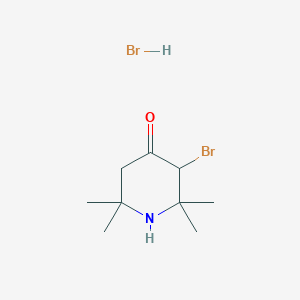

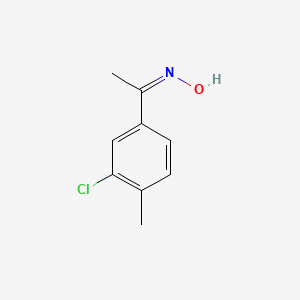

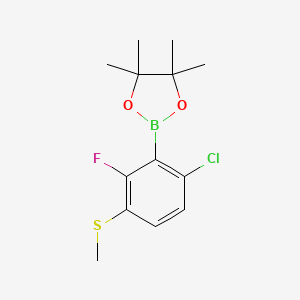
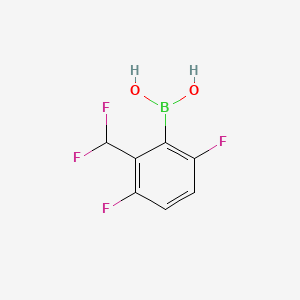
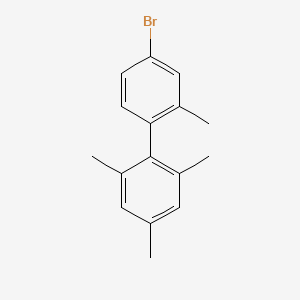
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
